molecular formula C7H11NO3 B12092804 (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid

Katalognummer: B12092804
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: FQRTVGXATBBMPJ-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid: (4R)-4-hydroxypentanoic acid , is an organic compound with the chemical formula C6H11NO3. It belongs to the class of gamma amino acids and derivatives, characterized by having an amino group (-NH2) attached to the gamma carbon atom. This compound plays a significant role in various scientific applications due to its unique structure and properties .

Vorbereitungsmethoden

The synthetic routes for preparing (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid involve several steps. One common approach is through the oxidation of a suitable precursor. Here are the key steps:

    Starting Material: Begin with a suitable precursor, such as an amino acid or a related compound.

    Oxidation: Perform oxidation using appropriate reagents (e.g., potassium permanganate, chromic acid, or other oxidizing agents) to introduce the carboxylic acid group.

    Isolation and Purification: Isolate the product and purify it using techniques like recrystallization or column chromatography.

Analyse Chemischer Reaktionen

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid: can undergo various chemical reactions, including:

    Oxidation: It can be oxidized further to form other functional groups.

    Esterification: Reacting with alcohols to form esters.

    Amide Formation: Reacting with amines to form amides.

Common reagents used in these reactions include oxidizing agents, acid chlorides, and amines. The major products formed depend on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in several fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its interactions with enzymes and proteins.

    Medicine: Studied for potential therapeutic effects.

Wirkmechanismus

The exact mechanism by which (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid exerts its effects depends on the context. It may interact with specific molecular targets, affecting cellular processes or signaling pathways. Further research is needed to fully elucidate its mechanisms.

Vergleich Mit ähnlichen Verbindungen

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid shares similarities with other gamma amino acids and derivatives. its uniqueness lies in its specific structure and functional groups. Further studies can explore its distinct properties compared to related compounds.

Eigenschaften

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

(4R)-1-methyl-2-oxopiperidine-4-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m1/s1

InChI-Schlüssel

FQRTVGXATBBMPJ-RXMQYKEDSA-N

Isomerische SMILES

CN1CC[C@H](CC1=O)C(=O)O

Kanonische SMILES

CN1CCC(CC1=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.